molecular formula C12H18N2O3 B5479384 N-(3,5-dimethoxyphenyl)-N'-propylurea

N-(3,5-dimethoxyphenyl)-N'-propylurea

Cat. No.: B5479384
M. Wt: 238.28 g/mol
InChI Key: IKMUCCMSGSVGRP-UHFFFAOYSA-N
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Description

“N-(3,5-dimethoxyphenyl)-N’-propylurea” seems to be a complex organic compound. The closest related compounds I found are “(3,5-Dimethoxyphenyl)-N-methylmethanamine” and "N-(3,5-Dimethoxyphenyl)acetamide" . These compounds contain a benzene ring with two methoxy (OCH3) groups and an amine group .


Molecular Structure Analysis

The molecular structure of a related compound, “N-(3,5-Dimethoxyphenyl)-2-(trimethylsilyl)ethanesulfonamide”, has been reported . It has a molecular formula of C13H23NO4SSi and an average mass of 317.477 Da .


Physical and Chemical Properties Analysis

The physical and chemical properties of a related compound, “N-(3,5-Dimethoxyphenyl)-2-(trimethylsilyl)ethanesulfonamide”, have been reported . It has a molecular formula of C13H23NO4SSi, an average mass of 317.477 Da, and a monoisotopic mass of 317.111694 Da .

Mechanism of Action

While the mechanism of action for “N-(3,5-dimethoxyphenyl)-N’-propylurea” is not available, a related compound, “N-(3,5-dimethoxyphenyl)imidodicarbonimidic diamide”, has been reported to inhibit the Thymidylate synthase in humans .

Safety and Hazards

The safety data sheet for a related compound, “(3,4-Dimethoxyphenyl)acetonitrile”, indicates that it is harmful if swallowed and recommends wearing personal protective equipment during handling .

Future Directions

A study has reported the design and synthesis of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for the treatment of non-small cell lung cancer . This suggests that compounds with the “N-(3,5-dimethoxyphenyl)-” moiety could have potential applications in cancer treatment.

Properties

IUPAC Name

1-(3,5-dimethoxyphenyl)-3-propylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3/c1-4-5-13-12(15)14-9-6-10(16-2)8-11(7-9)17-3/h6-8H,4-5H2,1-3H3,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKMUCCMSGSVGRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)NC1=CC(=CC(=C1)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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